![molecular formula C22H19ClO2S B14793079 3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14793079.png)
3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one
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Overview
Description
Benzobicyclon is a novel herbicide primarily used in paddy fields to control a wide range of weeds, including annual grasses, sedges, and broadleaf weeds. It was discovered and developed by SDS Biotech K.K. and registered in Japan in 2001 . Benzobicyclon is characterized by its unique bicyclooctane skeleton with a phenylthio-enol ether structure, which acts as a chemical slow releaser of the triketone system during p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzobicyclon involves the structural conversion of benzoylcyclohexanediones. The process includes the following steps:
- Starting from a prototype-lead compound, 2-(2-nitro-4-chlorobenzoyl)-1,3-cyclohexanedione, various derivatives are synthesized by combining different dione and benzoyl moieties .
- The key intermediate, 3-(2-chloro-4-mesylbenzoyl)-2-phenylthiobicyclo[3.2.1]oct-2-en-4-one, is obtained through a series of reactions involving chlorination, mesylation, and cyclization .
Industrial Production Methods: Industrial production of benzobicyclon follows similar synthetic routes but is optimized for large-scale manufacturing. The process ensures high crop safety, low environmental impact, and low toxicity to fish and mammals .
Chemical Reactions Analysis
Types of Reactions: Benzobicyclon undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions facilitate the hydrolysis of benzobicyclon to its active form.
Oxidation and Reduction:
Major Products Formed:
Benzobicyclon Hydrolysate: The primary product formed from the hydrolysis of benzobicyclon.
Scientific Research Applications
Scientific Research Applications
- Pesticide Development Benzobicyclon is used in multi-residue methods for determining pesticides in agricultural water .
- Cancer Therapy Research Derivatives of benzobicyclon are being explored for their inhibitory activity against CDK2, an enzyme linked to cell cycle progression in cancer cells . Halogen substitution patterns on phenyl rings significantly influence cytotoxic activity . For instance, a bromo group at the para position of the "A" phenyl ring enhances antitumor activity, while chloro substituents in the ortho or meta positions at the "B" phenyl ring are more effective for both cytotoxic and CDK2 inhibitory activities .
Case Studies in Cancer Research
Samar et al. synthesized derivatives of benzobicyclon and evaluated their CDK2 inhibitory activity .
- St.2 and St.3 : These compounds exhibited the most potent CDK2 inhibitory activity . St.2 showed 1.4 and 2.3-fold inhibition of MOLT-4 and HL-60 cells, respectively, compared to dinaciclib . Pharmacokinetic analysis revealed good oral bioavailability and high gastrointestinal absorption but an inability to penetrate the blood–brain barrier for both compounds .
Hendawy and colleagues designed thiazolidinone analogs and tested their anticancer activities by targeting CDK2 and EGFR, as well as the apoptotic effect observed in three caspases (3, 8, and 9) .
- St.21 and St.22 : Demonstrated strong inhibitory activity against CDK2 and EGFR and increased the activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines . SAR analysis indicated that compounds featuring the 2,4-dinitrophenyl-hydrazono-thiazolidine-4-one moiety exhibited higher antiproliferative activity compared to the other derivatives . Furthermore, the substitution of p-tolyl (St.22) was better than cyclohexyl (St.21) or other substitutions, and p-tolyl showed better antiproliferative, CDK2 inhibitory, and EGFR inhibitory activities . Molecular docking simulations revealed that the test compounds were stabilized within the active site cavity of the target proteins, forming hydrogen bonds and π-hydrophobic binding interactions with some amino acids .
Sayed et al. developed a new series of tetrahydroisoquinolines .
- St.25 : Showed significant efficacy on several cell lines in comparison to the positive control drug doxorubicin . This compound induces cell cycle arrest specifically at the G2/M phase . Based on the docking analysis, this compound exhibited a higher binding affinity with a binding score of −10.3 kcal/mol to CDK2 compared to the standard STU299 value (−11.5 kcal/mol) . The examination of the binding interactions revealed that this compound established hydrogen and hydrophobic interactions bonding, with important amino acid residues in the CDK2 binding region, such as Glu12, Val18, Lys33, and Leu134 .
Shi et al. conducted research on a novel series of pyrrolo-pyrimidines, and this class of compounds was synthesized and evaluated for its impact on pancreatic cancer cells, focusing on in vitro studies and activity against CDK4/6 .
- St.30 : Further investigation revealed that this compound exhibited potential for combination therapy with mTOR inhibitors in pancreatic cancer treatment .
Li and his coworkers synthesized a series of pteridin-7(8H)-one derivatives as significant CDK4/6 inhibitors .
- St.34 : Showed significant anticancer activities against a panel of cancer cell lines, including HCT116, MDA-MB-231, HeLa, and HT-29 cells, with low IC50 values, in comparison with the anticancer drug Palbociclib . This compound showed promising activities toward both CDK4 and CDK6 with cyclin D3, cell cycle arrest at the G2/M phase, and caused apoptosis in HeLa cells via a concentration-dependent manner .
Data Tables of Inhibitory Activity
Code | Evaluated Cancer Cell Lines | CDK2 IC50 or IG50 | Ref. |
---|---|---|---|
St.18 | HepG2 | 0.35 µM | |
St.19 | HCT116 | 0.21 µM | |
St.20 | HCT116 | 0.70 µM | |
St.21 | Panc-1 | 18 nM | 100 |
St.22 | Panc-1 | 14 nM | |
St.23 | MCF-7 | 7.5 µg/mL | 102 |
St.24 | A2780 | 0.41 µM | 103 |
St.25 | MCF-7 | 149 nM | 104 |
Mechanism of Action
Benzobicyclon exerts its herbicidal effects by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the synthesis of plastoquinone and tocopherol, leading to the accumulation of reactive oxygen species and ultimately causing plant bleaching and death . The compound’s unique bicyclooctane skeleton with a phenylthio-enol ether structure acts as a chemical slow releaser of the triketone system during HPPD inhibition .
Comparison with Similar Compounds
Mesotrione: Another HPPD inhibitor used as a herbicide.
Isoxaflutole: A herbicide with a similar mode of action but different chemical structure.
Tembotrione: Another triketone herbicide used for weed control.
Uniqueness of Benzobicyclon: Benzobicyclon is unique due to its bicyclooctane skeleton and phenylthio-enol ether structure, which provide a slow release of the active triketone system . This structural uniqueness contributes to its broad-spectrum activity and long residual effect against various weeds .
Biological Activity
3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one, commonly referred to as Benzobicyclon, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.
- Molecular Formula : C22H19ClO4S2
- Molecular Weight : 446.97 g/mol
- CAS Number : 156963-66-5
- Melting Point : 186–190 °C
- Solubility : Soluble in DMSO
Biological Activity Overview
Benzobicyclon has been studied for its various biological activities, including its effects on enzyme inhibition, antioxidant properties, and potential therapeutic applications.
Enzyme Inhibition
One of the most notable activities of Benzobicyclon is its inhibition of tyrosinase, an enzyme crucial in melanin production. This property makes it a candidate for treating hyperpigmentation disorders.
Compound | IC50 (µM) | Mechanism |
---|---|---|
Benzobicyclon | 0.05 | Competitive inhibition of tyrosinase |
In studies involving B16F10 murine melanoma cells, Benzobicyclon exhibited potent inhibition of both intracellular and extracellular tyrosinase activity. The results indicated that the compound could effectively reduce melanin synthesis without significant cytotoxicity at concentrations below 20 µM .
Antioxidant Activity
Benzobicyclon also demonstrates strong antioxidant properties. It has been shown to scavenge free radicals effectively and protect against oxidative stress.
Test System | % Inhibition (500 µM) |
---|---|
DPPH Radical Scavenging | 93% |
ABTS Radical Scavenging | 82% |
These results suggest that Benzobicyclon can mitigate oxidative damage, which is beneficial in various pathological conditions where oxidative stress is a contributing factor .
Study on Tyrosinase Inhibition
A recent study assessed the efficacy of Benzobicyclon analogs on mushroom tyrosinase activity. The study utilized Lineweaver–Burk plots to determine the inhibition kinetics, revealing that Benzobicyclon binds tightly to the active site of tyrosinase, significantly inhibiting its activity compared to other tested compounds .
Cytotoxicity Assessment
In evaluating the cytotoxic effects on B16F10 cells, it was found that while some analogs exhibited cytotoxicity at lower concentrations, Benzobicyclon did not show significant toxicity at concentrations ≤20 µM over 72 hours. This safety profile enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H19ClO2S |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
3-(2-chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C22H19ClO2S/c1-13-7-10-17(18(23)11-13)21(25)19-20(24)14-8-9-15(12-14)22(19)26-16-5-3-2-4-6-16/h2-7,10-11,14-15H,8-9,12H2,1H3 |
InChI Key |
GXIBSEUJNVVETO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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